molecular formula C21H22FN3O3S2 B2837654 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 941981-75-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2837654
CAS No.: 941981-75-5
M. Wt: 447.54
InChI Key: TVKWPZXYTUSJHY-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)29-21(23-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKWPZXYTUSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the sulfonyl group. Key steps may include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Sulfonyl Group: This is typically done using sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies related to cell signaling, apoptosis, and other biological processes.

    Industrial Applications: It can be used as a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • 2-Chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide
  • N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide stands out due to its combination of a benzo[d]thiazole core, a piperidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the sulfonyl group may enhance its solubility and reactivity, while the piperidine ring can influence its binding affinity to biological targets.

Q & A

Q. What are the key steps in synthesizing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide?

  • Methodological Answer: The synthesis typically involves three critical stages:
  • Formation of the benzothiazole core: Start with 4,6-dimethyl-2-aminothiophenol and an aldehyde under oxidative conditions (e.g., using iodine or H₂O₂) to cyclize into the benzothiazole ring .
  • Sulfonylation of piperidine: React piperidine-4-carboxamide with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Coupling via amide bond formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzothiazole and sulfonylated piperidine moieties .
    Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzothiazole and fluorophenyl groups) and piperidine aliphatic protons (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ peak) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
  • Emergency Procedures: In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage: Store in a tightly sealed container at –20°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer:
  • Systematic substitution: Modify the benzothiazole’s methyl groups (4,6-positions) to bulkier substituents (e.g., ethyl, isopropyl) and evaluate changes in receptor binding via surface plasmon resonance (SPR) .
  • Sulfonamide replacement: Replace the 4-fluorobenzenesulfonyl group with heteroaryl sulfonamides (e.g., pyridine-3-sulfonyl) to assess solubility and target affinity .
  • In vitro testing: Use kinase inhibition assays (e.g., ATPase activity) to correlate structural modifications with enzymatic IC₅₀ values .

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina to model interactions with kinases (e.g., JAK2 or PI3K). The fluorobenzenesulfonyl group may occupy hydrophobic pockets, while the benzothiazole engages in π-π stacking .
  • Cellular assays: Perform Western blotting to measure downstream phosphorylation levels (e.g., STAT3 for JAK2 inhibition) in treated vs. control cells .
  • Competitive binding: Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify target occupancy via fluorescence polarization .

Q. How can contradictory data on synthetic yields be resolved?

  • Methodological Answer:
  • Parameter screening: Use design of experiments (DoE) to optimize reaction variables (e.g., temperature, solvent polarity). For example, replacing DMF with THF may improve amide coupling yields by reducing side reactions .
  • Kinetic analysis: Monitor reaction progress via in situ IR spectroscopy to identify intermediates or degradation products causing yield fluctuations .
  • Cross-validation: Compare HPLC purity data with independent labs using standardized protocols to rule out analytical discrepancies .

Q. What computational strategies predict off-target effects?

  • Methodological Answer:
  • Pharmacophore modeling: Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., cytochrome P450 enzymes). Adjust the piperidine carboxamide’s conformation to minimize overlap .
  • Machine learning: Train a random forest model on ChEMBL bioactivity data to predict toxicity profiles based on molecular descriptors (e.g., topological polar surface area) .
  • Proteome-wide docking: Employ AlphaFold-predicted structures to screen against human proteome databases, prioritizing high-risk targets for experimental validation .

Q. How can reaction conditions be scaled for gram-quantity synthesis?

  • Methodological Answer:
  • Solvent optimization: Replace volatile solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst loading: Reduce Pd catalyst amounts (e.g., from 5 mol% to 1 mol%) by adding ligands (XPhos) to maintain efficiency while lowering costs .
  • Process analytics: Implement inline PAT tools (e.g., ReactIR) to monitor reaction completion and automate quenching to prevent over-reaction .

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